trans-4,4-Dimethyl-2-pentene
Description
The exact mass of the compound 4,4-Dimethylpent-2-ene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
4,4-dimethylpent-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14/c1-5-6-7(2,3)4/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIDIHFPLDRSAMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26232-98-4 | |
| Record name | 2-Pentene, 4,4-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026232984 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4-Dimethyl-2-pentene (mixture of cis and trans) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Structural Stereoisomerism and Configurational Significance in Alkenes
Alkenes are hydrocarbons containing at least one carbon-carbon double bond, a feature that gives rise to the possibility of stereoisomerism. perlego.com Unlike single bonds, rotation around a C=C double bond is restricted, leading to different spatial arrangements of substituent groups. This phenomenon is known as geometric isomerism, or cis-trans isomerism. perlego.com For an alkene to exhibit this type of isomerism, each carbon atom of the double bond must be attached to two different groups. perlego.com
Trans-4,4-Dimethyl-2-pentene is a prime example of this structural feature. It exists as one of two geometric isomers, the other being cis-4,4-Dimethyl-2-pentene. In the trans isomer, the larger substituent groups (methyl and tert-butyl) are positioned on opposite sides of the double bond, whereas in the cis isomer, they are on the same side. smolecule.com This difference in spatial arrangement, though subtle, results in distinct physical properties and chemical reactivity. The trans isomer generally experiences less steric strain, which can affect its stability and energy profile. For instance, the boiling point of the trans isomer is lower than that of its cis counterpart, a difference attributed to variations in intermolecular forces and molecular packing.
Table 1: Comparison of Physical Properties of 4,4-Dimethyl-2-pentene Isomers
| Property | This compound | cis-4,4-Dimethyl-2-pentene |
|---|---|---|
| CAS Number | 690-08-4 chemicalbook.com | 762-63-0 |
| Boiling Point | 76.7°C | 80.4°C |
| Melting Point | -115.2°C | -135.5°C |
| Density | 0.6889 g/cm³ | 0.6951 g/cm³ |
Historical Context of Research on Branched Alkenes
The study of alkenes, historically known as olefins, has been a cornerstone of organic chemistry. Early research focused on simple, unbranched alkenes, establishing fundamental reaction types like addition and polymerization. perlego.comnewworldencyclopedia.org As synthetic and analytical techniques advanced, chemists turned their attention to more complex structures, including branched alkenes. The investigation into branched alkenes was driven by the need to understand how steric and electronic effects of substituent groups influence the regioselectivity and stereoselectivity of chemical reactions. scielo.org.boresearchgate.net
Branched alkenes, such as those containing tert-butyl groups like 4,4-dimethyl-2-pentene, became important substrates in the mid-20th century with the development of new synthetic methodologies. redalyc.org A pivotal area of research was the hydroboration reaction, pioneered by H.C. Brown. Studies on a variety of alkyl-substituted olefins revealed significant "directive effects," where the boron atom preferentially adds to the less sterically hindered carbon atom of the double bond. scielo.org.boredalyc.org Highly branched alkenes were instrumental in demonstrating the profound impact of steric hindrance on reaction outcomes. redalyc.org More recent research has continued this trajectory, exploring catalytic hydroboration using earth-abundant metals to achieve branched-selective functionalization, a topic of considerable interest for accessing complex molecular architectures. acs.orgconsensus.app
Role As a Model Compound in Mechanistic Studies on Alkene Reactivity
Contemporary Approaches to this compound Synthesis
The synthesis of specific alkene isomers, such as this compound, is a fundamental pursuit in organic chemistry, driven by the need for precisely structured molecules in various applications. Contemporary methodologies for its synthesis are diverse, each offering distinct advantages in terms of selectivity, reaction conditions, and scalability. These methods primarily revolve around the manipulation of functional groups and the strategic control of reaction pathways to favor the formation of the desired E-alkene.
Catalytic Dehydration of Tertiary Alcohols
A prevalent and direct route to this compound involves the catalytic dehydration of 4,4-dimethyl-2-pentanol (B1594796). smolecule.com This acid-catalyzed elimination reaction removes a molecule of water to form a carbon-carbon double bond. The choice of catalyst and reaction conditions is crucial in directing the regioselectivity and stereoselectivity of the elimination.
Commonly employed acid catalysts include sulfuric acid (H₂SO₄) and various solid acid catalysts. smolecule.com The reaction is typically performed at elevated temperatures to facilitate the endothermic elimination process. rsc.org The mechanism proceeds through the protonation of the alcohol's hydroxyl group, forming a good leaving group (water). Subsequent departure of the water molecule generates a carbocation intermediate. A base (often a water molecule or the conjugate base of the acid catalyst) then abstracts a proton from an adjacent carbon, leading to the formation of the alkene. The stability of the resulting alkene often dictates the major product, with the more substituted and thermodynamically stable trans isomer being favored.
Research has shown that different catalysts exhibit varying efficiencies. For instance, metal triflates, such as those of titanium and hafnium, have been demonstrated as effective catalysts for the dehydration of tertiary alcohols. rsc.orgrsc.org Rhenium catalysts like methylrhenium trioxide (MTO) and Re₂O₇ are also efficient, capable of catalyzing the dehydration of tertiary alcohols at around 100°C. rsc.orgrsc.org The reactivity of alcohols in dehydration reactions generally follows the order: tertiary > secondary > primary, which aligns with the stability of the corresponding carbocation intermediates. uu.nl
Table 1: Catalysts and Conditions for Dehydration of Alcohols
| Catalyst | Substrate Type | Temperature (°C) | Key Findings | Reference |
|---|---|---|---|---|
| Sulfuric Acid (H₂SO₄) | 4,4-Dimethyl-2-pentanol | Elevated | Common laboratory method. | smolecule.com |
| Metal Triflates (M(OTf)₄, M=Ti, Hf) | Tertiary Alcohols | Decreases with increasing alcohol substitution | Effective catalysts for dehydration. | rsc.orgrsc.org |
| Methylrhenium trioxide (MTO), Re₂O₇ | Tertiary Alcohols | ~100 | Efficient catalysts for dehydration. | rsc.orgrsc.org |
| Alumina (Al₂O₃) | Secondary Alcohols | 170-222 | Selective dehydration catalyst, often forms isomer mixtures. | rsc.org |
| Zirconium oxide, Hafnium oxide | Isopropanol, tert-butanol | - | Less active than γ-alumina. | rsc.org |
Isomerization Pathways of Positional Isomers
The synthesis of this compound can also be achieved through the isomerization of its positional isomer, 4,4-dimethyl-1-pentene. This process involves shifting the position of the double bond from the terminal to the internal position. This transformation is typically catalyzed by acids or transition metals.
In an acid-catalyzed isomerization, the terminal double bond of 4,4-dimethyl-1-pentene is protonated to form a secondary carbocation. A subsequent deprotonation at the adjacent internal carbon atom leads to the formation of the more stable internal alkene, with the trans isomer generally being the thermodynamic product.
Transition metal catalysts, such as palladium on carbon (Pd/C) or various zeolites, can also facilitate this isomerization. nih.gov The mechanism on a metal surface often involves the reversible formation of a metal-alkyl intermediate. nih.gov The alkene adsorbs onto the catalyst surface, and through a series of steps involving hydrogen addition and elimination, the double bond can migrate along the carbon chain. The reaction equilibrium typically favors the formation of the most thermodynamically stable alkene. Studies have shown that unsupported thiolate-capped palladium nanoparticles can be highly selective for alkene isomerization. nih.gov
Selective Hydrogenation of Alkynes to E-Alkenes
A stereospecific method for preparing trans-alkenes is the reduction of a corresponding alkyne. For the synthesis of this compound, the selective hydrogenation of 4,4-dimethyl-2-pentyne (B1597327) is a viable route. This transformation requires specific catalysts that favor the formation of the E-alkene over the Z-alkene or complete reduction to the alkane.
While the Lindlar catalyst is famously used for the syn-hydrogenation of alkynes to cis-alkenes, achieving the anti-addition of hydrogen to form a trans-alkene is more challenging. One common method involves a dissolving metal reduction, typically using sodium or lithium metal in liquid ammonia (B1221849). The mechanism involves the transfer of an electron from the metal to the alkyne, forming a radical anion. This intermediate is then protonated by the ammonia solvent to give a vinylic radical. A second electron transfer from the metal to the vinylic radical forms a vinylic anion, which is then protonated to yield the trans-alkene. The stereochemistry is controlled by the greater stability of the trans-vinylic radical intermediate.
Recent advancements in catalysis have also explored the use of specifically designed nanocatalysts for selective alkyne hydrogenation. rsc.orgua.es The selectivity of these catalysts can be tuned by modifying the support, the metal particle size, and the presence of ligands or promoters. rsc.org
Thermal Decomposition Routes (e.g., Xanthates)
The thermal decomposition of certain ester derivatives, particularly xanthates, provides a pathway to alkenes known as the Chugaev elimination. nrochemistry.comwikipedia.orgmychemblog.com This intramolecular elimination reaction proceeds through a syn-elimination mechanism, offering a degree of stereochemical control. nrochemistry.comwikipedia.orgmychemblog.com
The process begins with the conversion of an alcohol, in this case, 4,4-dimethyl-2-pentanol, into a xanthate ester. This is typically achieved by treating the alcohol with a base, followed by carbon disulfide (CS₂) and then an alkyl halide (like methyl iodide). mychemblog.com The resulting xanthate is then heated, typically in a range of 120 to 200 °C, to induce pyrolysis. nrochemistry.comwikipedia.org
The mechanism involves a six-membered cyclic transition state where a β-hydrogen atom is transferred to the thione sulfur atom of the xanthate group, leading to the concerted formation of the alkene, carbonyl sulfide (B99878) (OCS), and a thiol. wikipedia.orgmychemblog.comrsc.org A key advantage of the Chugaev elimination is that it often proceeds with minimal skeletal rearrangements, which can be a problem in acid-catalyzed dehydrations. nrochemistry.com The syn-elimination nature of the reaction means that the geometry of the starting alcohol can influence the stereochemistry of the resulting alkene.
Reaction Mechanisms and Pathways Involving the Alkene Moiety
The reactivity of this compound is dominated by the presence of the carbon-carbon double bond, which serves as a region of high electron density. savemyexams.comunits.it This makes the alkene susceptible to attack by electrophiles, leading to a variety of addition reactions.
Electrophilic Addition Reactions
Electrophilic addition is a characteristic reaction of alkenes. savemyexams.com The general mechanism involves a two-step process. In the first, rate-determining step, the π electrons of the alkene attack an electrophile, forming a carbocation intermediate and a new sigma bond. units.itmsu.edu In the second step, a nucleophile attacks the positively charged carbon atom, forming another sigma bond and yielding the final addition product.
For an unsymmetrical alkene like this compound, the regioselectivity of the addition is governed by Markovnikov's rule. The rule states that the electrophile adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the formation of the more stable, more substituted carbocation. msu.edu
A classic example is the addition of a hydrogen halide, such as hydrogen bromide (HBr). The proton (H⁺) from HBr acts as the electrophile and adds to the C-3 carbon of this compound, forming a more stable tertiary carbocation at the C-2 position. The bromide ion (Br⁻) then acts as the nucleophile and attacks this carbocation, resulting in the formation of 2-bromo-2,4-dimethylpentane.
It is important to note that carbocation intermediates can undergo rearrangements to form more stable carbocations. msu.edupressbooks.pub For instance, if a less stable carbocation is initially formed, a hydride or alkyl group shift can occur to generate a more stable carbocation before the nucleophilic attack. In the case of this compound, addition of an electrophile to the C-2 position would form a secondary carbocation at C-3. This could potentially rearrange via a methyl shift from the adjacent quaternary carbon to form a more stable tertiary carbocation, leading to a rearranged product. The likelihood and extent of such rearrangements depend on the specific reactants and reaction conditions.
The addition of halogens, such as bromine (Br₂), also proceeds via an electrophilic addition mechanism. The approaching bromine molecule is polarized by the electron-rich double bond, and the π electrons attack the partially positive bromine atom, forming a cyclic bromonium ion intermediate and a bromide ion. savemyexams.com The bromide ion then attacks one of the carbon atoms of the bromonium ion from the side opposite the initial bromine addition (anti-addition), opening the ring and resulting in a vicinal dihalide.
Advanced Synthetic Methodologies and Mechanistic Investigations of this compound
This article explores the advanced synthetic methodologies and mechanistic details of various chemical transformations involving this compound. The focus is on the intricate mechanisms and stereochemical outcomes of these reactions.
1 Electrophilic Additions
1 Halogenation and Hydrohalogenation Reaction Mechanisms
The reaction of this compound with halogens (halogenation) or hydrogen halides (hydrohalogenation) proceeds through an electrophilic addition mechanism. libretexts.org The electron-rich double bond of the alkene acts as a nucleophile, attacking the electrophilic halogen or the proton of the hydrogen halide. libretexts.org
In hydrohalogenation, the initial step is the protonation of the double bond to form a carbocation intermediate. masterorganicchemistry.com According to Markovnikov's rule, the proton adds to the carbon atom of the double bond that has more hydrogen atoms, leading to the formation of the more stable carbocation. masterorganicchemistry.com For this compound, this results in a secondary carbocation. The subsequent attack of the halide anion on the carbocation yields the final alkyl halide product. masterorganicchemistry.com The bulky tert-butyl group at the C4 position creates significant steric hindrance, which can influence the rate of electrophilic attack at the double bond.
The halogenation of this compound with a halogen like bromine (Br₂) leads to the formation of a vicinal dihalide. This reaction is stereoselective, resulting in exclusive anti-addition of the two bromine atoms across the double bond. stolaf.edu This stereochemical outcome is explained by the formation of a cyclic bromonium ion intermediate. stolaf.edu The reaction of bromine with trans-4-methyl-2-pentene, a similar compound, yields a racemic mixture of (2S,3R)-2,3-dibromo-4-methylpentane and (2R,3S)-2,3-dibromo-4-methylpentane. stolaf.edu
| Reactant | Reagent | Product(s) | Mechanism Highlights |
| This compound | HBr | 2-Bromo-4,4-dimethylpentane | Follows Markovnikov's rule, proceeds through a secondary carbocation. masterorganicchemistry.com |
| This compound | Br₂ | (2R,3S)-2,3-Dibromo-4,4-dimethylpentane and (2S,3R)-2,3-Dibromo-4,4-dimethylpentane | Anti-addition via a cyclic bromonium ion intermediate. stolaf.edu |
2 Hydration Mechanisms (e.g., Oxymercuration-Demercuration)
The addition of water across the double bond of an alkene, known as hydration, can be achieved through several methods, including acid-catalyzed hydration and oxymercuration-demercuration.
Acid-Catalyzed Hydration: In the presence of a strong acid catalyst like sulfuric acid, alkenes react with water to form alcohols. libretexts.org The mechanism is initiated by the protonation of the alkene to form a carbocation, which is then attacked by a water molecule. libretexts.org A subsequent deprotonation step yields the alcohol. libretexts.org This reaction follows Markovnikov's rule, meaning the hydroxyl group adds to the more substituted carbon of the double bond. libretexts.org However, a potential drawback of acid-catalyzed hydration is the possibility of carbocation rearrangements, which can lead to a mixture of products. masterorganicchemistry.com For instance, the acid-catalyzed hydration of 2,4-dimethyl-2-pentene (B165557) would be expected to primarily yield 2,4-dimethyl-2-pentanol. chegg.com
Oxymercuration-Demercuration: This two-step method is an alternative way to achieve Markovnikov hydration of alkenes without the issue of carbocation rearrangements. The alkene is first treated with mercury(II) acetate (B1210297) in aqueous tetrahydrofuran (B95107) (THF), followed by reduction with sodium borohydride. This process is highly regioselective for the Markovnikov product.
2 Catalytic Hydrogenation: Mechanistic Aspects and Product Formation
Catalytic hydrogenation of this compound involves the addition of hydrogen across the double bond to yield the corresponding alkane, 4,4-dimethylpentane. This reduction reaction is typically carried out using a metal catalyst such as platinum (Pt), palladium (Pd), or nickel (Ni). libretexts.org
The mechanism of catalytic hydrogenation is heterogeneous, occurring on the surface of the metal catalyst. libretexts.org Both the alkene and hydrogen gas are adsorbed onto the catalyst surface. msu.edu The hydrogen atoms then add to the same face of the double bond in a stepwise manner, a process known as syn-addition. masterorganicchemistry.comlibretexts.org This results in the formation of a saturated alkane, which then desorbs from the catalyst surface. libretexts.org The enthalpy of hydrogenation for this compound has been determined to be -114.2 ± 0.4 kJ/mol.
While syn-addition is the predominant stereochemical outcome, isomerization of the double bond can sometimes occur on the catalyst surface before hydrogenation takes place, which can affect the stereoselectivity of the reaction. libretexts.orgmasterorganicchemistry.com
| Reactant | Catalyst | Product | Key Mechanistic Feature |
| This compound | Pd/C, Pt, or Ni | 4,4-Dimethylpentane | Syn-addition of hydrogen atoms across the double bond. masterorganicchemistry.comlibretexts.org |
3 Oxidative Transformations and Stereochemical Outcomes
1 Epoxidation Reactions and Transition State Analysis
The epoxidation of this compound involves the reaction of the alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form an epoxide (oxirane). libretexts.orgmasterorganicchemistry.com This reaction is a syn-addition, meaning the oxygen atom is delivered to the same face of the double bond, preserving the stereochemistry of the starting alkene. masterorganicchemistry.comlibretexts.org Therefore, the epoxidation of this compound will yield the trans-epoxide as a racemic mixture.
The reaction proceeds through a concerted "butterfly" mechanism, where the peroxy acid delivers an electrophilic oxygen atom to the nucleophilic double bond in a single step. libretexts.orgwikipedia.org The transition state is described as a spiro geometry. acs.org The rate of epoxidation is influenced by the electron density of the alkene; more electron-rich alkenes react faster. wikipedia.org
| Reactant | Reagent | Product | Transition State Feature |
| This compound | m-CPBA | trans-2,3-Epoxy-4,4-dimethylpentane (racemic mixture) | Concerted "butterfly" mechanism with a spiro transition state. libretexts.orgwikipedia.orgacs.org |
2 Dihydroxylation Reactions (Syn and Anti)
Dihydroxylation is the process of adding two hydroxyl groups across the double bond of an alkene to form a diol. This transformation can be achieved with either syn or anti stereochemistry, depending on the reagents used.
Syn-dihydroxylation is typically carried out using osmium tetroxide (OsO₄) followed by a reducing agent like sodium bisulfite (NaHSO₃), or with cold, dilute potassium permanganate (B83412) (KMnO₄). These reactions proceed through a cyclic intermediate, which ensures that both hydroxyl groups are added to the same side of the double bond. For this compound, syn-dihydroxylation would result in the formation of a racemic mixture of (2R,3R)- and (2S,3S)-4,4-dimethylpentane-2,3-diol.
Anti-dihydroxylation can be achieved in a two-step process. First, the alkene is epoxidized using a peroxy acid to form an epoxide. libretexts.org The epoxide ring is then opened by acid-catalyzed hydrolysis. libretexts.org This S_N2-like ring-opening results in the addition of the two hydroxyl groups to opposite faces of the original double bond. libretexts.org For this compound, this sequence would yield the meso-compound, (2R,3S)-4,4-dimethylpentane-2,3-diol.
| Reaction Type | Reagents | Product Stereochemistry | Intermediate |
| Syn-dihydroxylation | 1. OsO₄ 2. NaHSO₃/H₂O or cold, dilute KMnO₄ | Racemic mixture of enantiomers | Cyclic osmate ester or manganate (B1198562) ester |
| Anti-dihydroxylation | 1. m-CPBA 2. H₃O⁺ | Meso compound | Epoxide libretexts.orglibretexts.org |
4 Hydroboration-Oxidation: Regioselectivity and Stereoselectivity
Hydroboration-oxidation is a two-step reaction sequence that converts alkenes into alcohols. masterorganicchemistry.com The first step involves the addition of a borane (B79455) reagent, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF), across the double bond. masterorganicchemistry.com The second step is the oxidation of the resulting organoborane with hydrogen peroxide and a base. masterorganicchemistry.com
A key feature of hydroboration is its regioselectivity. The boron atom adds to the less sterically hindered carbon of the double bond, which is often referred to as "anti-Markovnikov" addition. redalyc.orgbolivianchemistryjournal.org For this compound, the presence of the bulky tert-butyl group directs the boron atom to add to the C-2 position to a greater extent than the C-3 position. redalyc.org One study showed that hydroboration-oxidation of this compound yielded a mixture of 4,4-dimethyl-2-pentanol (24%) and 2,2-dimethyl-3-pentanol (B1582833) (76%). acs.org The reaction can be stopped at the dialkylborane stage. scielo.org.boredalyc.org
The hydroboration reaction is also stereospecific, proceeding with syn-addition of the hydrogen and boron atoms across the double bond. masterorganicchemistry.comredalyc.org This occurs through a concerted, four-centered transition state. redalyc.org The subsequent oxidation step occurs with retention of stereochemistry, meaning the hydroxyl group replaces the boron atom at the same position. masterorganicchemistry.com
| Reagent | Regioselectivity | Stereoselectivity | Product(s) |
| 1. BH₃·THF 2. H₂O₂, NaOH | Boron adds preferentially to the less sterically hindered carbon (C-2). redalyc.orgacs.org | Syn-addition of H and B. masterorganicchemistry.comredalyc.org | 4,4-Dimethyl-2-pentanol and 2,2-dimethyl-3-pentanol. acs.org |
Cycloaddition Reactions (e.g., Carbene Additions)
Cycloaddition reactions represent a powerful class of transformations for the construction of cyclic molecules. In the context of this compound, the addition of carbenes—neutral molecules containing a divalent carbon atom—to the carbon-carbon double bond is a notable reaction, leading to the formation of substituted cyclopropane (B1198618) derivatives. wikipedia.orglibretexts.org These reactions are often stereospecific, meaning the stereochemistry of the starting alkene is preserved in the cyclopropane product. lumenlearning.comlibretexts.org
The reaction of a carbene, such as methylene (B1212753) (:CH₂), with an alkene results in the concerted breaking of the alkene's π-bond and the formation of two new carbon-carbon single bonds, yielding a cyclopropane ring. lumenlearning.com For this compound, the addition of a carbene would result in a cyclopropane with a trans relationship between the methyl and tert-butyl groups maintained. libretexts.orglibretexts.org
Carbenes are typically generated in situ from precursors like diazomethane (B1218177) (CH₂N₂) through photolysis, thermolysis, or catalysis with metals like copper. lumenlearning.comlibretexts.org Halogenated carbenes, such as dichlorocarbene (B158193) (:CCl₂), can also be readily prepared from chloroform (B151607) (CHCl₃) and a strong base. lumenlearning.com These carbenes react similarly to methylene, yielding dihalogenated cyclopropanes. lumenlearning.com
A significant variation is the Simmons-Smith reaction, which employs a carbenoid—a metal-complexed carbene-like species, typically formed from diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple (Zn-Cu). wikipedia.orglibretexts.org This method is particularly useful for synthesizing cyclopropanes from alkenes. The reaction is stereospecific, and for this compound, it would yield trans-1-tert-butyl-2-methylcyclopropane. libretexts.org
Table 1: Representative Carbene Addition Reactions with Alkenes
| Alkene | Carbene/Carbenoid Source | Product | Stereochemistry | Reference |
| trans-2-Butene | Diazomethane (light) | trans-1,2-Dimethylcyclopropane | Retained | wikipedia.org |
| cis-2-Butene | Diazomethane (heat/Cu) | cis-1,2-Dimethylcyclopropane | Retained | lumenlearning.comlibretexts.org |
| trans-2-Pentene | Diiodomethane (Zn-Cu) | trans-1-Ethyl-2-methylcyclopropane | Retained | libretexts.orglibretexts.org |
| Cyclohexene | Diazomethane (Cu) | Bicyclo[4.1.0]heptane | Not Applicable | lumenlearning.com |
Metathesis Reactions
Olefin metathesis is a transformative reaction in organic synthesis that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds, mediated by metal carbene catalysts. researchgate.net For this compound, both self-metathesis and cross-metathesis reactions are of interest, though its steric bulk can influence reactivity.
In a cross-metathesis reaction, two different alkenes exchange substituents. For instance, the reaction of this compound with propene could theoretically yield products like 2-methyl-2-pentene (B165383) and 2-butene, alongside the self-metathesis products. psu.edu The steric hindrance from the tert-butyl group in this compound makes it less reactive in metathesis compared to less substituted, terminal alkenes.
Research has shown that in the presence of a rhenium-based surface catalyst, propene can undergo self-metathesis to produce 2-butene. psu.edu Concurrently, cross-metathesis products with the neopentyl group from the catalyst are observed, including 3,3-dimethylbutene and this compound. psu.edu This indicates that this compound can be a product in certain metathesis systems. psu.edu
The choice of catalyst is crucial for successful metathesis. Ruthenium-based catalysts, often referred to as Grubbs catalysts, are known for their high activity and functional group tolerance. ethz.chcaltech.edu Second-generation Grubbs catalysts, which incorporate an N-heterocyclic carbene (NHC) ligand, exhibit even greater activity and are capable of catalyzing the metathesis of more sterically demanding and electron-deficient olefins. caltech.edurutgers.edu Molybdenum-based Schrock catalysts are also highly active. rutgers.edu
The general mechanism of olefin metathesis involves the formation of a metallacyclobutane intermediate from the reaction of the alkene with the metal carbene catalyst. illinois.edu This intermediate then undergoes a retro-[2+2] cycloaddition to release a new alkene and a new metal carbene, which continues the catalytic cycle. illinois.edu The reaction is typically a thermodynamically controlled process, and in the case of cross-metathesis, the evolution of a volatile alkene like ethylene (B1197577) can drive the reaction to completion. illinois.edu
Table 2: Examples of Olefin Metathesis Reactions
| Reactant(s) | Catalyst Type | Reaction Type | Key Product(s) | Reference |
| Propene | Rhenium-based surface catalyst | Self- and Cross-Metathesis | E- and Z-2-Butene, 3,3-Dimethylbutene, this compound | psu.edu |
| 2,4,4-Trimethyl-2-pentene and Ethene | WO₃/SiO₂ and MgO | Cross-Metathesis | Neohexene | ethz.ch |
| Natural Rubber and d-Limonene | Ruthenium-alkylidene | Cross-Metathesis | Isoprene oligomers | mdpi.com |
| α-Olefins and Isobutylene | Second-generation Grubbs catalyst | Cross-Metathesis | Symmetric trisubstituted alkenes | caltech.edu |
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for identifying reaction products and monitoring the progress of chemical reactions involving this compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy offer complementary information for a comprehensive analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. In mechanistic studies of reactions involving this compound, ¹H NMR and ¹³C NMR spectra provide crucial information about the connectivity of atoms and the stereochemistry of the products. For instance, the coupling constants (J-values) between adjacent protons in the ¹H NMR spectrum can help distinguish between cis and trans isomers. The chemical shifts of the signals provide information about the electronic environment of the nuclei, which can be used to identify functional groups and track their transformation during a reaction. chemicalbook.com
Table 1: ¹H NMR Spectral Data for this compound chemicalbook.com
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
|---|---|---|---|
| =CH- | 5.3 - 5.5 | m | |
| =CH-C(CH₃)₃ | 5.3 - 5.5 | m | |
| -CH₃ | 1.6 - 1.7 | d | |
| -C(CH₃)₃ | 0.9 - 1.0 | s |
Note: 's' denotes a singlet, 'd' a doublet, and 'm' a multiplet. Data is illustrative and may vary based on solvent and experimental conditions.
In studies of reaction mechanisms, such as electrophilic additions to the double bond of this compound, NMR can be used to analyze the regioselectivity and stereoselectivity of the reaction by characterizing the structure of the resulting products.
Mass Spectrometry for Reaction Product Analysis
Mass spectrometry (MS) is a vital analytical technique for identifying the products of a chemical reaction by measuring the mass-to-charge ratio (m/z) of ionized molecules. In the context of this compound, MS can be used to determine the molecular weight of reaction products and to gain structural information from their fragmentation patterns. For example, in the reaction of this compound with other reagents, MS can confirm the formation of new compounds by identifying their molecular ion peaks. The fragmentation pattern can provide clues about the structure of the product; for instance, the loss of a tert-butyl group is a characteristic fragmentation for compounds containing this moiety. researchgate.net
In a study investigating the reaction of OH radicals with 4,4-dimethyl-1-pentene, a structural isomer of this compound, gas chromatography-mass spectrometry (GC-MS) was used to identify and quantify the reaction products. This approach allowed for the separation of different products before their analysis by mass spectrometry, providing detailed information about the reaction pathways. researchgate.net
Table 2: Illustrative Mass Spectrometry Fragmentation of a Hypothetical Product
| m/z Value | Possible Fragment Ion | Interpretation |
|---|---|---|
| 114 | [M]⁺ | Molecular ion of an addition product (e.g., C₇H₁₄O) |
| 99 | [M - CH₃]⁺ | Loss of a methyl group |
| 57 | [C₄H₉]⁺ | Formation of a tert-butyl cation |
Note: This table is a hypothetical example to illustrate the application of MS and does not represent actual data for a specific reaction of this compound.
Infrared (IR) Spectroscopy for Functional Group Transformation Monitoring
Infrared (IR) spectroscopy is an effective method for monitoring the progress of a chemical reaction by detecting changes in the functional groups present in the reacting molecules. The C=C stretching vibration in this compound appears at a characteristic frequency in the IR spectrum. amazonaws.comschoolwires.net During a reaction where the double bond is consumed, such as hydrogenation or halogenation, the disappearance of this peak and the appearance of new peaks corresponding to the functional groups of the product can be observed. For example, in the hydrogenation of this compound to 4,4-dimethylpentane, the C=C stretch would disappear, and the spectrum would be dominated by C-H stretching and bending vibrations of the alkane product.
Table 3: Characteristic IR Absorption Frequencies amazonaws.comschoolwires.net
| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) |
|---|---|---|
| C=C (alkene) | Stretching | ~1660-1675 |
| =C-H (alkene) | Stretching | ~3010-3040 |
| =C-H (alkene) | Bending (trans) | ~960-975 |
| C-H (alkane) | Stretching | ~2850-2960 |
Note: The exact frequencies can vary depending on the molecular structure and environment.
Computational Chemistry and Quantum Mechanical Studies
Computational chemistry provides a theoretical framework to complement experimental findings, offering deep insights into reaction mechanisms, transition states, and the electronic structure of molecules.
Density Functional Theory (DFT) Calculations on Reaction Pathways
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. It is particularly valuable for studying reaction pathways by calculating the energies of reactants, products, and intermediate structures. For reactions involving this compound, DFT calculations can be used to model the potential energy surface, helping to identify the most likely reaction mechanism. For instance, in the context of alkene reactions, DFT can be used to compare the stability of different carbocation intermediates that may form during an electrophilic addition reaction.
A key application of DFT in mechanistic studies is the calculation of transition state geometries and their corresponding activation energies. The transition state is the highest energy point along the reaction coordinate, and its structure provides a snapshot of the bond-breaking and bond-forming processes. The activation energy, which is the energy difference between the reactants and the transition state, determines the rate of the reaction. schoolwires.net
By calculating the activation energies for different possible pathways of a reaction involving this compound, researchers can predict which pathway is kinetically favored. For example, in an addition reaction, DFT can help determine whether the reaction proceeds through a concerted mechanism or a stepwise mechanism involving an intermediate. researchgate.nettru.ca These computational predictions can then be compared with experimental kinetic data to validate the proposed mechanism. The study of substituent effects on reaction rates, a concept relevant to the reactivity of this compound due to its bulky tert-butyl group, can also be effectively explored using these computational approaches. researchgate.net
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 4,4-dimethyl-1-pentene |
| 4,4-dimethylpentane |
Conformational Analysis and Steric Effects
The geometry and reactivity of this compound are significantly influenced by its conformational arrangement and the pronounced steric effects originating from the bulky tert-butyl group. The "trans" configuration, also denoted as (E), places the methyl group and the tert-butyl group on opposite sides of the carbon-carbon double bond. This arrangement minimizes the steric strain that would be present in the corresponding cis (Z) isomer, leading to greater thermodynamic stability for the trans form.
Computational studies using ab initio methods have quantified this stability. For simple alkenes, the trans isomer is generally more stable than the cis isomer by approximately 5-7 kJ/mol. d-nb.info This energy difference is primarily attributed to the non-bonded repulsive interactions between the alkyl substituents in the cis configuration. The physical properties of the isomers reflect these structural differences; the trans isomer has a lower boiling point and density compared to its cis counterpart, which is a consequence of its more linear shape and ability to pack less tightly.
The steric hindrance imposed by the tert-butyl group is a dominant factor in the chemical reactivity of this compound. This is clearly demonstrated in hydroboration reactions. redalyc.orgscielo.org.bo When reacting with borane (BH₃) or its derivatives, the boron atom preferentially adds to the less sterically hindered carbon atom of the double bond. redalyc.org In the case of this compound, the significant bulk of the tert-butyl group effectively shields the adjacent C-3 carbon, thereby directing the boron to the C-2 carbon with high regioselectivity. scielo.org.bo This steric control is a key principle exploited in organic synthesis to achieve specific product outcomes. The reaction with borane typically proceeds to the formation of a dialkylborane. scielo.org.bo
Table 1: Comparison of Physical Properties for cis- and this compound
| Property | This compound | cis-4,4-Dimethyl-2-pentene | Key Difference |
| Boiling Point | 76.3–76.7°C | 80.4°C | The trans isomer has a lower boiling point. |
| Melting Point | -115.2°C | -135.5°C | The trans isomer has a higher melting point. |
| Density | 0.6889 g/cm³ | 0.6951 g/cm³ | The trans isomer is slightly less dense. |
This interactive table summarizes the distinct physical properties of the two stereoisomers, which arise from differences in their molecular shape and intermolecular forces due to steric effects.
Applications and Advanced Research Frontiers
trans-4,4-Dimethyl-2-pentene as a Versatile Synthetic Intermediate
The unique structure of this compound, characterized by a sterically demanding tert-butyl group adjacent to an internal double bond, makes it a valuable compound in the field of organic synthesis. This structural feature influences its reactivity and makes it an excellent model for studying the effects of steric hindrance in chemical reactions.
While not a common starting material for large-scale commodity chemicals, this compound serves as a specialized precursor in multi-step organic syntheses. Its distinct structure is particularly useful for investigating reaction mechanisms such as electrophilic additions and oxidations. The bulky tert-butyl group provides a clear framework for researchers to study how molecular bulk affects regioselectivity and stereoselectivity. For instance, its reaction with hydrogen bromide is a classic illustration of Markovnikov's rule, while the presence of peroxides can lead to anti-Markovnikov addition. These predictable reactivity patterns, governed by its sterics, are integral to the strategic planning of complex natural product synthesis.
This compound is utilized in the chemical industry for the production of various specialty chemicals. Its derivatives are explored for potential applications in creating more complex and biologically active molecules. The compound can be synthesized through methods such as the dehydration of corresponding pentanol (B124592) precursors or the catalytic isomerization of 4,4-dimethyl-1-pentene (B165720), which shifts the double bond to the more thermodynamically stable internal position.
Polymerization Chemistry of Branched Internal Alkenes
The polymerization of internal alkenes like this compound presents unique challenges and opportunities compared to their terminal alkene counterparts. Advanced catalytic systems have enabled the synthesis of novel polymers from these sterically hindered monomers.
A key mechanism for polymerizing internal and α-olefins is "chain-walking" polymerization, often catalyzed by late-transition metal complexes, such as nickel(II) and palladium(II) α-diimine catalysts (also known as Brookhart-type catalysts). wikipedia.orgmdpi.com This process allows the catalyst's active metal center to migrate along the growing polymer chain. wikipedia.orgbohrium.com
The mechanism involves a series of steps:
The monomer inserts into the metal-alkyl bond.
A β-hydride elimination reaction occurs, forming a metal-hydride and a polymer chain with a terminal double bond. wikipedia.org
The metal-hydride then reinserts along the C=C bond of the polymer chain. This reinsertion can occur at different positions, effectively allowing the metal catalyst to "walk" along the polymer backbone. wikipedia.org
This migration continues until another monomer molecule inserts, fixing the branch point. mdpi.com
This chain-walking ability is crucial for the polymerization of internal alkenes, as it can reposition the double bond to a terminal, more reactive position, facilitating polymer chain growth. ahu.edu.cn The structure of the catalyst and polymerization conditions, such as temperature, can control the extent of chain-walking and thus the branching density of the final polymer. ahu.edu.cn
| Catalyst Type | Key Features | Resulting Polymer Architecture |
| Nickel(II) α-diimine | High activity for chain-walking | Produces a variety of branched polyolefins. ahu.edu.cn |
| Palladium(II) α-diimine | More tolerant to functional groups | Can be used for copolymerization with polar monomers. wikipedia.org |
This table summarizes common catalyst types used in chain-walking polymerization and their general characteristics.
Chain-walking polymerization is a powerful tool for creating polymers with complex architectures, including hyperbranched and dendritic structures, directly from simple olefin monomers. wikipedia.orgnih.gov When polymerization occurs with significant chain-walking, the catalyst can move to an internal position on the growing chain before the next monomer insertion. This process results in the formation of branches. wikipedia.org If many branches are formed, a hyperbranched topology is the result. wikipedia.org
The degree of branching can be precisely controlled by modulating the polymerization conditions and the catalyst design. mdpi.comahu.edu.cn For example, using specific phenyl-substituted α-diimine nickel complexes, it is possible to synthesize highly branched polyolefins in a living/controlled manner, which yields polymers with predictable molecular weights and narrow molecular weight distributions. nih.gov This control over the polymer's microstructure allows for the tailoring of its physical properties, such as crystallinity and glass transition temperature. ahu.edu.cn
Dimerization and Oligomerization Studies of Analogous Alkenes
The dimerization and oligomerization of alkenes are industrially significant processes used to produce comonomers for polymerization, as well as raw materials for adhesives, surfactants, and synthetic fuels. mdpi.comnih.gov These reactions are typically catalyzed by transition metal complexes, including those based on titanium, zirconium, nickel, and palladium. mdpi.com
Studies on alkenes analogous to this compound (i.e., other branched olefins) are crucial for understanding how substrate structure impacts catalytic activity and product selectivity. The steric bulk of branched alkenes can significantly influence the rate and outcome of dimerization and oligomerization. Catalytic systems must be carefully chosen to accommodate the steric hindrance and achieve desired chemo-, regio-, and stereoselectivity. mdpi.comnih.gov
For instance, cationic (α-diimine)Ni(II) complexes have been studied for the oligomerization of α-olefins. dtic.mil The mechanism often involves the formation of methyl-branched oligomers due to the catalyst's tendency to migrate along the hydrocarbon chain before chain transfer or termination occurs. dtic.mil The choice of metal, ligand environment, and activators (like methylaluminoxane, MAO) all play a critical role in directing the reaction towards specific dimers or oligomers. mdpi.com
| Metal Catalyst Group | Common Activator | Typical Application in Alkene Conversion |
| Ti, Zr (Ziegler-Natta) | Aluminum alkyls | High-density polyethylene, polypropylene (B1209903) production. mdpi.com |
| Ni, Pd | MAO, Borates | Dimerization, oligomerization, and chain-walking polymerization. ahu.edu.cndtic.mil |
This table provides examples of catalyst systems used in the dimerization and oligomerization of alkenes.
Environmental and Natural Occurrence Research
The presence of this compound in the environment is not well-documented in dedicated studies. Its identification in biogenic and anthropogenic sources is largely inferred from the known composition of these emission sources.
Identification in Biogenic and Anthropogenic Sources
Direct detection of this compound from natural or man-made sources is not prominently reported. However, its structural characteristics suggest potential origins. As a member of the C7H14 alkene isomer family, it is plausible that it exists as a minor, often unquantified, component in complex hydrocarbon mixtures.
Anthropogenic Sources: The primary suspected anthropogenic sources of this compound are linked to the petroleum industry. Its branched structure is characteristic of compounds found in gasoline, where it may be present as a result of refining processes such as catalytic cracking and isomerization, which are designed to produce high-octane fuel components. Consequently, it is likely released into the atmosphere through fuel evaporation and as a product of incomplete combustion in the exhaust of gasoline-powered vehicles. Industrial processes involving the thermal breakdown of larger hydrocarbons may also contribute to its emission.
| Potential Source Category | Specific Examples | Likelihood of Presence |
| Biogenic | Plant emissions | Low / Trace amounts |
| Anthropogenic | Gasoline evaporation, Vehicle exhaust, Industrial cracking processes | Moderate as a minor component |
Formation Pathways in Thermal and Oxidative Processes
The formation of this compound can be understood through the fundamental mechanisms of thermal and oxidative reactions involving larger organic molecules.
Thermal Processes:
The most direct thermal formation pathway for this compound is through the pyrolysis , or thermal cracking , of larger branched alkanes. This process, central to the petrochemical industry, involves subjecting long-chain hydrocarbons to high temperatures and pressures, leading to the cleavage of carbon-carbon bonds. This process generates a complex mixture of smaller, more valuable hydrocarbons, including a variety of alkenes.
The formation from a larger precursor would proceed via a free-radical mechanism. For instance, the cracking of a larger branched alkane could lead to the formation of a heptyl radical, which could then undergo beta-scission to form the double bond, yielding this compound among other products. The specific distribution of isomers is highly dependent on the structure of the parent hydrocarbon and the reaction conditions.
Oxidative Processes:
Oxidative processes in the atmosphere can also lead to the formation of various alkenes. While direct pathways to this compound are not explicitly described, related reactions provide insight.
One potential precursor is its isomer, 4,4-dimethyl-1-pentene . The reaction of 4,4-dimethyl-1-pentene with hydroxyl (OH) radicals, a key atmospheric oxidant, has been shown to produce a variety of products. Among these is 4,4-dimethyl-2-pentenal , which indicates that oxidation can occur at the double bond and adjacent carbon atoms. While this specific study did not identify the formation of this compound, it highlights the complexity of atmospheric oxidation and the potential for isomerization and rearrangement reactions.
Another relevant oxidative process is ozonolysis , where alkenes react with ozone. The ozonolysis of a related isomer, 2,4-dimethyl-2-pentene (B165557), results in the cleavage of the carbon-carbon double bond to yield a ketone and an aldehyde. This demonstrates how oxidative cleavage can break down larger molecules. While ozonolysis is a degradation pathway for alkenes, the reactive intermediates formed, such as Criegee intermediates, can participate in further atmospheric reactions that could contribute to the formation of a complex mixture of secondary organic compounds.
| Process | Precursor Example | General Mechanism | Resulting in this compound |
| Thermal Cracking | Large branched alkanes (e.g., C10-C16) | Free-radical chain reaction involving C-C bond cleavage | Formation as one of many smaller alkene and alkane products |
| Atmospheric Oxidation | 4,4-dimethyl-1-pentene | Reaction with OH radicals | Potential for isomerization, though not directly observed as a major product |
Q & A
Q. How is trans-4,4-Dimethyl-2-pentene synthesized in laboratory settings, and what purity validation methods are recommended?
Methodological Answer: Synthesis typically involves isomerization of alkenes or elimination reactions. For example, thermal decomposition of zinc dithiocarbonates produces trans-4,4-Dimethyl-2-pentene as a byproduct, identified via GC-MS . To validate purity, use gas chromatography (GC) coupled with mass spectrometry (MS) to confirm molecular ion peaks (m/z 98.19) and retention indices. Nuclear Magnetic Resonance (NMR) spectroscopy can resolve stereochemistry: trans-isomers exhibit distinct coupling constants (e.g., ≈ 12–16 Hz for trans-vicinal protons) .
Q. What spectroscopic techniques differentiate this compound from its cis isomer?
Methodological Answer:
- IR Spectroscopy : The C=C stretching vibration (~1650–1680 cm) varies slightly between isomers due to steric and electronic effects.
- NMR : Trans isomers show larger coupling constants (12–16 Hz) compared to cis (6–10 Hz) .
- GC-MS : Retention times differ due to polarity; trans-isomers elute earlier in nonpolar columns .
Q. How is the IUPAC name this compound derived, and what structural features define its stereochemistry?
Methodological Answer:
- Identify the longest carbon chain containing the double bond (pentene).
- Number the chain to assign the double bond position (C2) and substituents (methyl groups at C4).
- Assign stereochemistry using Cahn-Ingold-Prelog rules: higher-priority groups (methyl vs. hydrogen) on opposite sides of the double bond define the trans configuration .
Advanced Research Questions
Q. How do thermodynamic properties of this compound influence its reactivity in Diels-Alder reactions?
Methodological Answer: The trans isomer’s steric hindrance from the 4,4-dimethyl groups reduces its reactivity as a dienophile compared to less-substituted alkenes. Boiling point (76.3°C at 100 kPa) and enthalpy of vaporization (ΔvapH ≈ 35–40 kJ/mol, inferred from similar alkenes) affect reaction conditions. Computational studies (e.g., DFT) can model transition states to quantify steric effects .
Q. What computational methods predict the enthalpy of formation (ΔfH°) for this compound, and how do they compare with experimental data?
Methodological Answer:
- Group Contribution Methods : Estimate ΔfH° using Benson increments, accounting for methyl substituents and trans configuration.
- Quantum Chemistry : DFT (e.g., B3LYP/6-311+G**) calculates gas-phase ΔfH° with corrections for solvent effects.
Experimental ΔfH° (liquid phase: -151.08 kJ/mol ) shows residuals of ~9 kJ/mol compared to calculations, highlighting the need for refined force fields .
Q. How can kinetic isotope effects (KIEs) resolve contradictions in hydrogenation mechanisms of this compound?
Methodological Answer: Deuterium labeling at the double bond (C2 and C3) can distinguish between concerted (small KIEs) and stepwise (large KIEs) hydrogenation pathways. Gas-phase studies using Pt catalysts show KIEs ≈ 2–3, supporting a Horiuti-Polanyi mechanism with adsorbed intermediates. Discrepancies in rate constants (e.g., polar vs. steric effects ) require isotopic tracing to validate .
Q. What are the major thermal decomposition pathways of this compound, and how are they characterized?
Methodological Answer: Pyrolysis at >300°C produces smaller alkenes (e.g., isobutylene) via β-scission. GC-MS identifies fragmentation patterns (e.g., m/z 56 for isobutylene). Computational modeling (RRKM theory) predicts branching ratios, while FTIR monitors CO/CO2 formation from oxidation byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
